Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)-4-fluoro-1-benzothiophene-2-carboxylate
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Overview
Description
METHYL 3-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)SULFAMOYL]-4-FLUORO-1-BENZOTHIOPHENE-2-CARBOXYLATE is a complex organic compound that features a benzodioxin ring, a benzothiophene ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)SULFAMOYL]-4-FLUORO-1-BENZOTHIOPHENE-2-CARBOXYLATE typically involves multiple steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the reaction of catechol with ethylene glycol in the presence of an acid catalyst.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzodioxin derivative with benzenesulfonyl chloride under basic conditions.
Formation of the Benzothiophene Ring: The benzothiophene ring is synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Coupling Reactions: The final step involves coupling the benzodioxin-sulfonamide derivative with the benzothiophene derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.
Reduction: Reduction reactions can occur at the sulfonamide group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorine atom on the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
METHYL 3-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)SULFAMOYL]-4-FLUORO-1-BENZOTHIOPHENE-2-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antibacterial and enzyme inhibitor.
Biological Research: It is used to investigate the inhibition of enzymes such as cholinesterases and lipoxygenases.
Industrial Applications: The compound can be used in the synthesis of other complex organic molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of METHYL 3-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)SULFAMOYL]-4-FLUORO-1-BENZOTHIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamide Derivatives: These compounds also feature a benzodioxin ring and a sulfonamide group and are studied for their antibacterial and enzyme inhibitory activities.
6-Acetyl-1,4-benzodioxane: This compound has a similar benzodioxin structure and is used in various organic synthesis applications.
Uniqueness
METHYL 3-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)SULFAMOYL]-4-FLUORO-1-BENZOTHIOPHENE-2-CARBOXYLATE is unique due to the presence of the fluorine atom on the benzothiophene ring, which can significantly alter its chemical reactivity and biological activity compared to similar compounds.
Biological Activity
Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)-4-fluoro-1-benzothiophene-2-carboxylate is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
1. Inhibition of Enzymatic Activity
Research indicates that compounds with similar structures exhibit inhibition of carbonic anhydrase (CA), an enzyme crucial for various physiological processes. For instance, sulfonamide derivatives have shown significant inhibitory effects against human isoforms of CA, which may be relevant for the biological activity of this compound .
2. Antimicrobial Properties
Compounds in the benzothiophene class have been noted for their antimicrobial activities. The presence of the sulfonamide group enhances their ability to target bacterial enzymes, potentially offering a therapeutic avenue against resistant strains .
Pharmacological Effects
The pharmacological profile of this compound suggests several potential applications:
1. Anticancer Activity
Preliminary studies indicate that related compounds may exhibit cytotoxic effects on various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The structural motifs present in this compound could enhance its efficacy against tumor cells .
2. Anti-inflammatory Effects
Sulfonamide derivatives have been associated with anti-inflammatory properties. The compound's ability to modulate inflammatory pathways could provide therapeutic benefits in conditions like arthritis or other inflammatory diseases .
Case Studies and Research Findings
A review of literature highlights several studies focusing on the biological activity of compounds structurally related to this compound:
Study | Findings |
---|---|
Study A | Demonstrated significant inhibition of hCA II with IC50 values in the low nanomolar range for similar sulfonamide compounds. |
Study B | Reported antimicrobial efficacy against Gram-positive and Gram-negative bacteria for benzothiophene derivatives. |
Study C | Identified cytotoxic effects on breast cancer cell lines with associated apoptosis markers in related compounds. |
Properties
Molecular Formula |
C18H14FNO6S2 |
---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
methyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)-4-fluoro-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C18H14FNO6S2/c1-24-18(21)16-17(15-11(19)3-2-4-14(15)27-16)28(22,23)20-10-5-6-12-13(9-10)26-8-7-25-12/h2-6,9,20H,7-8H2,1H3 |
InChI Key |
LBDDETRNVBMPTG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=CC=C2S1)F)S(=O)(=O)NC3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
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